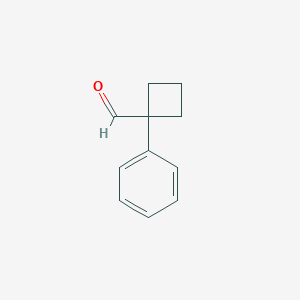

1-phenylcyclobutanecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCECDJPMXUAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481310 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-83-6 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Phenylcyclobutanecarbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights.

Synthetic Strategy

The most common and efficient synthesis of this compound is a two-step process. The first step involves the cycloalkylation of phenylacetonitrile with 1,3-dibromopropane to form the key intermediate, 1-phenylcyclobutanecarbonitrile. This reaction is effectively carried out using phase-transfer catalysis, which enhances reaction rates and yields. The second step is the reduction of the nitrile group in 1-phenylcyclobutanecarbonitrile to an aldehyde using diisobutylaluminium hydride (DIBAL-H). This bulky reducing agent allows for the selective partial reduction of the nitrile to the corresponding aldehyde, preventing over-reduction to the amine.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Phenylacetonitrile | C₈H₇N | 117.15 | 233.5 | 1.015 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 167 | 1.989 |

| 1-Phenylcyclobutanecarbonitrile | C₁₁H₁₁N | 157.21 | 105 (at 0.75 Torr) | Not available |

| This compound | C₁₁H₁₂O | 160.21 | 95-97 | 1.142 (predicted)[7] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Cycloalkylation | KOH, Tetrabutylammonium bromide (TBAB) | Toluene/Water | 95 (reflux) | 1 hour | 52%[4] |

| Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 to 0 | 2.5 hours | ~70-80% (typical) |

Table 3: Spectroscopic Data

| Compound | IR Absorption (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |

| 1-Phenylcyclobutanecarbonitrile | ~2240 (C≡N stretch)[8] | Aromatic protons, cyclobutyl protons |

| This compound | ~1725 (C=O stretch), ~2720 & ~2820 (aldehyde C-H stretch)[9] | ~9.5-10.0 (aldehyde proton), aromatic protons, cyclobutyl protons |

Experimental Protocols

Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a phase-transfer catalysis method.[4]

Materials:

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

Potassium hydroxide (powdered)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Celite

Procedure:

-

A suspension of powdered potassium hydroxide (536 g, 9.56 mol) in a mixture of toluene (1.54 L) and water (154 mL) is heated to 45 °C in a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Tetrabutylammonium bromide (28 g, 0.085 mol) and 1,3-dibromopropane (379 g, 1.88 mol) are added to the heated suspension.

-

A solution of phenylacetonitrile (200 g, 1.7 mol) in toluene (500 mL) is added dropwise to the reaction mixture over approximately 42 minutes. During the addition, the reaction temperature is allowed to rise to 95 °C.

-

After the addition is complete, the mixture is heated to reflux and stirred for 1 hour. The completion of the reaction can be monitored by HPLC or TLC.

-

The reaction mixture is cooled to room temperature (20-25 °C) and filtered through a pad of Celite.

-

The solid residue is washed with toluene (1.0 L).

-

The combined organic filtrates are washed sequentially with water (2 x 300 mL) and brine (150 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-phenylcyclobutanecarbonitrile as an orange oil.

-

The crude product is purified by vacuum distillation (boiling point 105 °C at 750 mTorr) to afford pure 1-phenylcyclobutanecarbonitrile as a colorless liquid.[4]

Synthesis of this compound

This procedure is a general method for the reduction of nitriles to aldehydes using DIBAL-H.[10][11]

Materials:

-

1-Phenylcyclobutanecarbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1 M solution in toluene or hexanes)

-

Anhydrous toluene (or other suitable anhydrous solvent like DCM or THF)

-

Methanol

-

Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid

-

Ethyl acetate or dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1-phenylcyclobutanecarbonitrile (1 eq.) in anhydrous toluene is prepared in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a thermometer.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DIBAL-H (1.1-1.5 eq.) is added dropwise to the cooled nitrile solution, ensuring the internal temperature is maintained at or below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed. Alternatively, the reaction can be worked up by the addition of dilute hydrochloric acid.

-

The resulting suspension is filtered through Celite, and the filter cake is washed with ethyl acetate or DCM.

-

The layers of the filtrate are separated, and the aqueous layer is extracted with ethyl acetate or DCM.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Mechanistic Insights

The reduction of 1-phenylcyclobutanecarbonitrile to this compound with DIBAL-H proceeds through the formation of an intermediate imine-aluminum complex. The bulky diisobutylaluminium hydride acts as a hydride donor. The nitrogen of the nitrile coordinates to the Lewis acidic aluminum atom, which activates the nitrile carbon towards nucleophilic attack by the hydride. This results in the formation of an N-aluminyl imine intermediate. This intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, the imine is hydrolyzed to the final aldehyde product.[1][2][3][6]

References

- 1. Cyclobutanecarbonitrile, 1-phenyl- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - 1-phenylcyclobutanecarbonitrile (C11H11N) [pubchemlite.lcsb.uni.lu]

- 4. 1-Phenylcyclobutanecarbonitrile | 14377-68-5 [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. This compound CAS#: 1469-83-6 [m.chemicalbook.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

An In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanecarbaldehyde is a substituted cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic data. While the direct biological activity of this compound is not extensively documented, the significance of the cyclobutane moiety in drug discovery is explored, highlighting its potential as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₂O.[1] Its molecular weight is 160.21 g/mol .[1] The structure consists of a cyclobutane ring substituted with a phenyl group and a carbaldehyde (formyl) group at the same carbon atom.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 1469-83-6 | [1] |

| Boiling Point | 95-97 °C | |

| Density | 1.142 g/cm³ |

Synthesis

The synthesis of this compound can be achieved via the Meyers aldehyde synthesis, a method that utilizes dihydro-1,3-oxazines as intermediates to produce aldehydes.[2][3][4] This versatile synthesis allows for the creation of unsymmetrical aldehydes.[3]

Experimental Protocol: Meyers Aldehyde Synthesis

This protocol is adapted from the general method described by A. I. Meyers and colleagues for the synthesis of aldehydes from dihydro-1,3-oxazines.[2][4][5][6]

Materials:

-

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

-

n-Butyllithium (in hexane)

-

1,3-Dibromopropane

-

Dry Tetrahydrofuran (THF)

-

Sodium borohydride

-

Ethanol

-

Water

-

Oxalic acid

-

Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

-

Formation of the Lithio Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexane to the solution while maintaining the temperature at -78 °C. The formation of the yellow lithio salt indicates the deprotonation at the benzylic position.

-

Alkylation: To the suspension of the lithio salt, add a solution of 1,3-dibromopropane in dry THF dropwise via the dropping funnel. The reaction mixture is typically stirred at -78 °C for several hours until the reaction is complete, which can be monitored by the disappearance of the yellow color of the lithio salt.

-

Reduction of the Imine: After the alkylation is complete, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting dihydro-1,3-oxazine derivative is then reduced. A solution of sodium borohydride in ethanol is added to the reaction mixture at a controlled temperature (e.g., -40 °C) and buffered to approximately pH 7. This reduces the carbon-nitrogen double bond of the oxazine ring to a tetrahydro-1,3-oxazine.[2]

-

Hydrolysis to the Aldehyde: The resulting tetrahydro-1,3-oxazine is hydrolyzed to the aldehyde. The crude product from the reduction step is treated with an aqueous solution of oxalic acid. The mixture is then steam distilled or extracted with an organic solvent to isolate the this compound.[2] Purification can be achieved by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

Caption: Meyers Aldehyde Synthesis Workflow.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Predicted/Typical Values |

| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H). Aldehydic proton: ~9.5-10.0 ppm (singlet, 1H). Cyclobutane protons: ~1.8-2.6 ppm (multiplet, 6H). |

| ¹³C NMR | Carbonyl carbon: ~190-200 ppm. Aromatic carbons: ~125-140 ppm. Quaternary cyclobutane carbon: ~50-60 ppm. Methylene carbons of cyclobutane: ~20-40 ppm. |

| IR Spectroscopy | C=O stretch (aldehyde): ~1720-1740 cm⁻¹ (strong). C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (two weak bands). Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺): m/z = 160. Fragmentation patterns may include loss of the formyl group (M-29) and characteristic fragments of the phenylcyclobutane moiety. |

Relevance in Drug Discovery

While there is limited direct research on the biological activities of this compound, the cyclobutane ring is a recognized structural motif in medicinal chemistry. The incorporation of a cyclobutane scaffold can influence a molecule's pharmacological properties in several ways:

-

Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for binding to specific biological targets.

-

Metabolic Stability: The presence of a cyclobutane ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Lipophilicity and Permeability: The cyclobutane moiety can modulate the lipophilicity of a compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across biological membranes.

Derivatives of related structures, such as 1-phenylcyclopropane carboxamides, have been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects. This suggests that the 1-phenylcycloalkane scaffold, including the cyclobutane variant, holds promise for the development of new therapeutic agents.

Logical Relationship in Drug Discovery:

Caption: Role of the 1-Phenylcyclobutane Scaffold.

Conclusion

This compound is a valuable synthetic intermediate with potential for further exploration in medicinal chemistry. The established Meyers aldehyde synthesis provides a reliable route for its preparation. While direct biological data is scarce, the structural features of the 1-phenylcyclobutane core suggest its utility as a scaffold in the design of novel drug candidates with potentially improved pharmacological profiles. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

- 1. This compound CAS#: 1469-83-6 [chemicalbook.com]

- 2. The Meyers' Synthesis of Aldehydes [jstage.jst.go.jp]

- 3. Meyers synthesis - Wikipedia [en.wikipedia.org]

- 4. Meyers Aldehyde Synthesis - Chempedia - LookChem [lookchem.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Insights into 1-Phenylcyclobutanecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. This document details the available spectroscopic data, outlines a key synthetic protocol, and explores a potential photochemical reaction pathway.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | s | 1H | Aldehydic proton (-CHO) |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.8-3.2 | m | 2H | Cyclobutyl protons α to phenyl and carbonyl |

| ~2.0-2.4 | m | 4H | Remaining cyclobutyl protons |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~200-205 | Carbonyl carbon (C=O) |

| ~140-145 | Quaternary aromatic carbon (C-ipso) |

| ~128-130 | Aromatic CH carbons |

| ~125-128 | Aromatic CH carbons |

| ~55-60 | Quaternary cyclobutyl carbon |

| ~30-35 | Cyclobutyl CH₂ carbons |

| ~15-20 | Cyclobutyl CH₂ carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium, Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1710 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C stretches |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular ion) |

| 131 | [M - CHO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 104 | [C₈H₈]⁺ (Styrene radical cation) |

| 77 | [C₆H₅]⁺ |

Synthesis of this compound

A key method for the synthesis of this compound is the Meyers aldehyde synthesis, which utilizes a dihydro-1,3-oxazine intermediate.[1][2][3][4]

Experimental Protocol

The synthesis involves the reaction of a suitable Grignard reagent with an appropriate oxazine, followed by reduction and hydrolysis to yield the aldehyde.

Step 1: Formation of the Grignard Adduct A solution of 2-(1-phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a Grignard reagent, such as methylmagnesium bromide, is added dropwise. The reaction mixture is stirred at this temperature for several hours.

Step 2: Reduction of the Oxazine Ring The reaction mixture is then treated with a reducing agent, typically sodium borohydride in ethanol, to reduce the C=N bond of the oxazine ring.

Step 3: Hydrolysis to the Aldehyde The resulting tetrahydro-1,3-oxazine is hydrolyzed under mild acidic conditions, for example, with an aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired this compound. The product is then extracted with an organic solvent, dried, and purified by vacuum distillation.

Experimental Workflow

Caption: Synthetic workflow for this compound via the Meyers aldehyde synthesis.

Photochemical Reactivity: Norrish Type I Reaction

Aldehydes and ketones, upon absorption of ultraviolet light, can undergo a variety of photochemical reactions. For this compound, a plausible pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[5][6][7][8][9]

Upon excitation, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the bond between the carbonyl carbon and the cyclobutyl ring can break, forming a phenylacyl radical and a cyclobutyl radical. These radical intermediates can then undergo several secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Caption: Plausible Norrish Type I photochemical reaction pathway for this compound.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 8. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarbaldehyde, a valuable chemical intermediate with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential role as a structural motif in the development of novel therapeutics.

Chemical Identity and Properties

This compound is an organic compound featuring a phenyl group and a formyl group attached to the same carbon of a cyclobutane ring. Its chemical formula is C₁₁H₁₂O[1].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [2] |

| CAS Number | 1469-83-6 | [2] |

| Boiling Point | 95-97 °C | [2] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2] |

| Appearance | Not available | |

| Solubility | Not available |

Synthesis of this compound

While direct synthesis from commercially available starting materials is possible, a common and effective strategy involves a two-step process: the synthesis of the corresponding nitrile followed by its reduction.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

A plausible route to the precursor, 1-phenylcyclobutanecarbonitrile, involves the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

Sodium amide (NaNH₂) or a similar strong base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add sodium amide in portions.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Slowly add 1,3-dibromopropane via the dropping funnel.

-

After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclobutanecarbonitrile.

Experimental Protocol: Reduction to this compound

The aldehyde is obtained by the controlled reduction of the nitrile using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

1-Phenylcyclobutanecarbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute acid (e.g., 1M HCl) for workup

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclobutanecarbonitrile in anhydrous DCM or toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of DIBAL-H solution dropwise via a syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add the aqueous Rochelle's salt solution, followed by vigorous stirring until two clear layers form. Alternatively, quench with dilute acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Role in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, its structural motif, the cyclobutane ring, is of significant interest in medicinal chemistry. The incorporation of a cyclobutane ring can impart valuable properties to drug candidates.

The Cyclobutane Ring as a Bioisosteric Scaffold

The cyclobutane moiety is often employed as a bioisosteric replacement for other common groups in drug molecules, such as gem-dimethyl groups or larger rings. This substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.

Caption: Bioisosteric replacement with a cyclobutane scaffold.

Conformational Constraint and Target Affinity

The rigid nature of the cyclobutane ring restricts the conformational freedom of a molecule. This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.

Experimental and Analytical Workflows

The synthesis and characterization of this compound and its derivatives follow a standard workflow in synthetic organic chemistry.

Caption: General workflow for synthesis and evaluation.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. General hazards for aldehydes include flammability, skin and eye irritation, and respiratory tract irritation[3].

Conclusion

This compound is a synthetically accessible building block with significant potential in the field of drug discovery. The unique properties conferred by the cyclobutane ring make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. This guide provides foundational information for researchers interested in exploring the applications of this and related compounds in their drug development programs.

References

An In-depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and spectroscopic properties of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis and drug discovery. This document includes tabulated physical data, detailed experimental protocols for its synthesis and characterization, and a visualization of a key synthetic transformation.

Core Physical Properties

This compound is a colorless to pale yellow oil. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Boiling Point | 95-97 °C | |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | |

| CAS Number | 1469-83-6 | [1] |

Table 1: Physical Properties of this compound

Synthesis and Characterization

A reliable method for the synthesis of this compound involves the reduction of 1-phenyl-1-cyclobutanecarbonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

1-phenyl-1-cyclobutanecarbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes)

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Petroleum ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenyl-1-cyclobutanecarbonitrile in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

-

Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of hydrochloric acid, ensuring the temperature remains low.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with petroleum ether.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

The product can be further purified by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the cyclobutyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.2 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.0 - 2.6 | Multiplet | 6H | Cyclobutyl protons (-CH₂CH₂CH₂-) |

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 205 | Aldehydic carbonyl carbon (-CHO) |

| ~135 - 145 | Quaternary aromatic carbon (ipso-C) |

| ~125 - 130 | Aromatic CH carbons |

| ~50 - 60 | Quaternary cyclobutyl carbon |

| ~20 - 40 | Cyclobutyl CH₂ carbons |

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3030 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium, weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1725 - 1705 | Strong | Aldehydic C=O stretch |

| ~1600, ~1495 | Medium | Aromatic C=C stretch |

Table 4: Predicted IR Absorption Bands for this compound

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 160 | Molecular ion [M]⁺ |

| 131 | [M - CHO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

Synthetic Utility: A Reaction Workflow

This compound is a versatile intermediate. One common transformation is the Wittig reaction, which converts the aldehyde into an alkene. The general workflow for this reaction is depicted below.

Caption: General workflow of the Wittig reaction with this compound.

This technical guide provides foundational information for researchers working with this compound. Further experimental investigation is encouraged to determine the currently unavailable physical properties and to explore its full potential in synthetic applications.

References

The Discovery and Development of Phenylcyclobutane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] While historically underutilized compared to other cyclic systems, the strategic incorporation of cyclobutane rings has led to the development of several marketed drugs.[2] This technical guide focuses on the discovery of phenylcyclobutane derivatives, a subclass of compounds that marries the conformational rigidity of the cyclobutane core with the versatile interactions afforded by the phenyl group. As a central case study, this guide will delve into the discovery and development of a key phenylcyclobutane-containing drug, Ivabradine, highlighting its synthesis, mechanism of action, and pharmacological effects.

Core Compound Profile: Ivabradine

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[3] It is a prime example of a successful drug molecule featuring a phenylcyclobutane core. The key intermediate in its synthesis is (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane.

Synthesis of a Key Phenylcyclobutane Intermediate

The synthesis of (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane, a crucial building block for Ivabradine, has been approached through various routes. Below are detailed experimental protocols adapted from publicly available synthesis methodologies.[4][5][6]

Experimental Protocol: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

This protocol describes the cyclization to form the benzocyclobutane ring system.

Materials:

-

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

-

n-Butyllithium in hexane (2.5 M solution)

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Toluene

-

Ethanol

Procedure:

-

In a 250 ml flask under an argon atmosphere, add 50 ml of anhydrous THF.

-

Cool the mixture to -10 °C.

-

Slowly add 33 ml of 2.5 M n-butyllithium in hexane dropwise, maintaining the temperature below -10 °C. Stir for 10 minutes at -10 °C.

-

Add 13.0 ml of diisopropylamine dropwise, keeping the temperature at -10 °C. Stir for another 10 minutes.

-

Dissolve 10.0 g of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile in 30 ml of anhydrous THF and add it dropwise to the reaction mixture at -10 °C.

-

Stir the reaction at -10 °C until completion (monitored by TLC).

-

Allow the reaction to warm to 0 °C and add 100 ml of 1 M hydrochloric acid dropwise, keeping the temperature below 20 °C.

-

After 5 minutes of stirring, separate the phases. Wash the aqueous phase twice with 50 ml of toluene.

-

Combine the organic phases and wash with 50 ml of 1 M hydrochloric acid and 50 ml of saturated sodium chloride solution.

-

Evaporate the organic phase in vacuo.

-

Add ethanol to the residue and evaporate again. Repeat this step.

-

Stir the residue on an ice-water bath to induce crystallization.

-

Filter the product, wash with cold ethanol, and dry in vacuo at 40 °C to yield 4,5-dimethoxy-1-cyanobenzocyclobutane.[7]

Experimental Protocol: Reduction and Resolution to (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane

This protocol outlines the reduction of the nitrile and subsequent chiral resolution.

Materials:

-

4,5-Dimethoxy-1-cyanobenzocyclobutane

-

Raney nickel

-

Ammonia-methanol solution (2M)

-

Hydrogen gas

-

N-acetyl-L-glutamic acid

-

Ethanol

-

Ethyl acetate

-

Hydrogen chloride gas

Procedure:

-

Dissolve 4,5-dimethoxy-1-cyanobenzocyclobutane (10g) in ammonia-methanol solution (530ml).

-

Add Raney nickel (1.0g) and react under a hydrogen atmosphere (45 psi) at 20 °C for 12 hours.

-

Filter the reaction mixture through diatomite and evaporate the solvent to obtain racemic 4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.

-

Dissolve the racemic amine (5.0g) in 95% ethanol (100ml) and add N-acetyl-L-glutamic acid (4.51g).

-

The mixture is subjected to a resolution process to isolate the (1S) enantiomer.

-

The resolved (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane is dissolved in a mixture of ethyl acetate (20ml) and ethanol (5ml) and stirred at 20 °C.

-

Hydrogen chloride gas is passed through the solution for 1 hour at 15-20 °C until the solution becomes turbid.

-

The precipitate is filtered, washed with an ethyl acetate/ethanol mixture (4:1), and dried to afford (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride.[4]

Quantitative Data Presentation

The biological activity of Ivabradine is primarily defined by its potent and selective inhibition of the I_f_ current in the sinoatrial node, which is mediated by the HCN4 ion channel.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Ivabradine | hHCN4 | Patch-clamp in CHO cells | 0.54 | [8] |

| Ivabradine | hHCN4 | Patch-clamp in HEK293 cells | 2.1 | [7] |

Table 1: In vitro potency of Ivabradine on the human HCN4 channel.

Mechanism of Action and Signaling Pathway

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (I_f_) in the sinoatrial (SA) node of the heart.[3] The I_f_ current is a mixed sodium-potassium current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[1] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[2][3]

Ivabradine enters the HCN4 channel pore from the intracellular side when the channel is in its open state.[9][10] By binding within the pore, it blocks the flow of ions, thereby slowing the rate of diastolic depolarization.[3] This leads to a reduction in the firing rate of the SA node and consequently, a decrease in heart rate.[1][3] A key feature of Ivabradine's action is its use-dependence, meaning its blocking effect is more pronounced at higher heart rates.[11]

Experimental and Developmental Workflow

The discovery and development of a phenylcyclobutane derivative like Ivabradine follows a structured workflow, from initial synthesis to clinical evaluation. This process ensures the identification of a potent and safe therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of ivabradine and the effect on chronic heart failure. | Semantic Scholar [semanticscholar.org]

- 3. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacologyjournal.in [pharmacologyjournal.in]

- 5. droracle.ai [droracle.ai]

- 6. pharmacologyjournal.in [pharmacologyjournal.in]

- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. This document outlines its chemical and physical properties, detailed spectroscopic data, and a key synthesis protocol, presenting all quantitative information in accessible tables and workflows.

Core Chemical and Physical Properties

This compound, with the CAS number 1469-83-6, is a cyclic aldehyde featuring a phenyl-substituted cyclobutane ring.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| CAS Number | 1469-83-6 | ChemicalBook, PubChem[1][2] |

| Boiling Point | 95-97 °C (predicted) | ChemicalBook |

| Density | 1.142±0.06 g/cm³ (predicted) | ChemicalBook |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following data has been compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.

-

Aldehydic Proton (-CHO): Singlet in the range of δ 9.5-10.0 ppm.

-

Cyclobutane Protons (-CH₂-): Multiplets in the range of δ 1.8-2.8 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): Signal expected around δ 200 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 125-145 ppm.

-

Quaternary Cyclobutane Carbon (C-Ph): Signal in the range of δ 50-60 ppm.

-

Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of δ 20-40 ppm.

Note: Specific spectral data, including NMR, HPLC, and LC-MS, may be available from commercial suppliers such as Ambeed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands are predicted as follows:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | Strong absorption around 1720-1740 |

| C-H (Aldehyde) | Two weak bands around 2720 and 2820 |

| C=C (Aromatic) | Medium absorptions around 1450-1600 |

| C-H (Aromatic) | Weak to medium absorptions above 3000 |

| C-H (Aliphatic) | Medium to strong absorptions below 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclobutane ring.

Synthesis Protocol

A key method for the synthesis of aldehydes, including cycloalkanecarboxaldehydes like this compound, involves the use of dihydro-1,3-oxazine intermediates. This approach is detailed in the work of Meyers et al. in The Journal of Organic Chemistry (1973).

Experimental Workflow: Synthesis via Dihydro-1,3-oxazine

The general synthetic strategy involves the formation of a 2-substituted dihydro-1,3-oxazine, which is then reduced and hydrolyzed to yield the target aldehyde.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Steps (Based on Meyers et al., 1973)

-

Formation of the α-lithiated oxazine: A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this is added a stoichiometric amount of n-butyllithium, and the mixture is stirred for 1-2 hours.

-

Alkylation: 1,3-Dibromopropane is added to the solution, and the reaction is allowed to warm to room temperature and stirred overnight. This results in the formation of the 2-(1-phenylcyclobutyl)-dihydro-1,3-oxazine intermediate.

-

Reduction: The crude intermediate is dissolved in methanol and treated with an excess of sodium borohydride (NaBH₄) to reduce the C=N bond of the oxazine ring.

-

Hydrolysis: The resulting N-substituted tetrahydro-1,3-oxazine is hydrolyzed using an aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired this compound.

-

Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography.

References

Technical Guide: 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarbaldehyde, a small molecule with potential applications in medicinal chemistry and drug discovery. This document details the physicochemical properties, synthesis, and potential biological activities of this compound. Given the structural relationship to known neurologically active agents, a particular focus is placed on its potential role as a modulator of N-methyl-D-aspartate (NMDA) receptor signaling. This guide includes detailed experimental protocols, data presented in structured tables, and visualizations of synthetic and signaling pathways to facilitate further research and development.

Physicochemical Properties

This compound is a benzenoid aromatic compound containing a cyclobutane ring substituted with a formyl group. Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | PubChem |

| Molecular Weight | 160.21 g/mol | PubChem |

| CAS Number | 1469-83-6 | PubChem |

| Boiling Point | 95-97 °C | ChemicalBook[1] |

| Density (Predicted) | 1.142±0.06 g/cm³ | ChemicalBook[1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a general method for the synthesis of 1-phenylcycloalkanenitriles.

-

Materials:

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

Powdered potassium hydroxide (KOH)

-

Toluene

-

Water

-

Tetrabutylammonium bromide (TBAB)

-

-

Procedure:

-

Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and water (10:1 v/v).

-

Heat the suspension to 45 °C with vigorous stirring.

-

Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1 equivalents) to the mixture.

-

Slowly add phenylacetonitrile (1.0 equivalent) dropwise to the reaction mixture.

-

Maintain the reaction at 45 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclobutanecarbonitrile.

-

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

This protocol is based on the known reduction of nitriles to aldehydes using diisobutylaluminum hydride (DIBAL-H).[2][3][4][5]

-

Materials:

-

1-Phenylcyclobutanecarbonitrile

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexane)

-

Anhydrous toluene (or other suitable solvent)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1 to 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid at low temperature.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

-

Spectral Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~9.5-10.0 | s |

| ~7.2-7.5 | m |

| ~2.5-2.8 | m |

| ~2.2-2.5 | m |

| ~1.8-2.1 | m |

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied for its biological activity, its structural analogues, particularly phenylcycloalkylamines, have shown significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[6] These compounds are known to have anticonvulsant and neuroprotective properties.[6]

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[7][8][9] Overactivation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurological disorders.[7][8] NMDA receptor antagonists can block this excessive activation, offering a potential therapeutic strategy.[7][8]

Caption: Proposed mechanism of action via NMDA receptor antagonism.

The aldehyde functional group in this compound could be a precursor for the synthesis of various derivatives, such as the corresponding amine, which would be a closer analogue to the known NMDA receptor antagonists. Reductive amination of the aldehyde would yield 1-phenylcyclobutanamine derivatives, which could be further modified to explore their therapeutic potential.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its synthesis from common starting materials is straightforward. Based on the known pharmacology of structurally related molecules, derivatives of this compound, particularly the corresponding amines, are promising candidates for investigation as NMDA receptor antagonists. Further studies are warranted to synthesize and evaluate these derivatives for their potential therapeutic applications in neurological disorders characterized by excitotoxicity. This guide provides the foundational information necessary to initiate such research endeavors.

References

- 1. droracle.ai [droracle.ai]

- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 3. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 4. Diisobutylaluminium_hydride [chemeurope.com]

- 5. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 6. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

Preliminary Investigation of Cyclobutyl Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a range of biologically active molecules.[1][2][3] Cyclobutyl aldehydes, as reactive intermediates, are pivotal building blocks for the synthesis of these complex molecules. This technical guide provides a preliminary investigation into the synthesis, characterization, reactivity, and biological applications of cyclobutyl aldehydes, with a focus on their relevance to drug development.

Synthesis of Cyclobutyl Aldehydes

The primary route to cyclobutanecarboxaldehyde is the oxidation of the corresponding primary alcohol, cyclobutanol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. Two of the most effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Experimental Protocols

1. Swern Oxidation of Cyclobutanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes. The reaction is known for its mild conditions and high yields.[4][5][6][7][8]

-

Reagents and Materials:

-

Cyclobutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A solution of oxalyl chloride (2.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (3.0 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of cyclobutanol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude cyclobutanecarboxaldehyde can be purified by distillation or column chromatography.

-

2. Dess-Martin Periodinane (DMP) Oxidation of Cyclobutanol

The Dess-Martin periodinane oxidation is another mild and efficient method for converting primary alcohols to aldehydes. It offers the advantage of being performed at room temperature and having a simple work-up.[9][10][11][12][13]

-

Reagents and Materials:

-

Cyclobutanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate

-

Sodium thiosulfate

-

Standard glassware

-

-

Procedure:

-

To a solution of cyclobutanol (1.0 eq) in anhydrous DCM is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the solid dissolves.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude cyclobutanecarboxaldehyde is purified by distillation or column chromatography.

-

Characterization of Cyclobutyl Aldehydes

The characterization of cyclobutyl aldehydes relies on standard spectroscopic techniques.

| Technique | Expected Observations for Cyclobutanecarboxaldehyde |

| ¹H NMR | Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. Methylene protons of the cyclobutane ring will appear as multiplets in the upfield region (δ 1.5-2.5 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O) resonance around δ 200 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region (δ 20-50 ppm).[14] |

| IR Spectroscopy | Strong C=O stretching vibration around 1720-1740 cm⁻¹. C-H stretch of the aldehyde proton typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[15][16][17] |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed, along with characteristic fragmentation patterns such as the loss of the formyl group (CHO). |

Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern of the cyclobutane ring and the solvent used for analysis.

Reactivity and Synthetic Applications

Cyclobutyl aldehydes are versatile intermediates in organic synthesis. The aldehyde functionality can undergo a wide range of transformations, including:

-

Oxidation: to form cyclobutanecarboxylic acids.

-

Reduction: to form cyclobutylmethanols.

-

Nucleophilic Addition: reacting with Grignard reagents, organolithiums, or cyanides to form secondary alcohols or cyanohydrins.

-

Wittig Reaction: to form alkenes.

-

Reductive Amination: to synthesize cyclobutylamines.

These reactions allow for the elaboration of the cyclobutane scaffold into a diverse array of more complex molecules for biological evaluation.

Biological Applications and Drug Development

The cyclobutane ring is increasingly utilized in drug design as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic and pharmacodynamic properties.[1][2][3][18][19]

Cyclobutane-Containing Drugs and Drug Candidates

| Compound Class | Target | Therapeutic Area | Reported Activity (IC₅₀) |

| JAK Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Autoimmune diseases, Cancer | Varies depending on the specific inhibitor and JAK isoform. |

| Anticancer Agents | Various (e.g., Tubulin, Kinases) | Oncology | Micromolar to nanomolar range against various cancer cell lines. |

| Antiviral Agents | Viral enzymes | Infectious Diseases | - |

Note: This table is a summary and specific IC₅₀ values should be consulted from the primary literature.

Signaling Pathway: JAK-STAT Inhibition

Several cyclobutane-containing molecules have been developed as inhibitors of the Janus kinase (JAK) family of enzymes.[20][21][22][23] The JAK-STAT signaling pathway is crucial for mediating the cellular response to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

As illustrated in Figure 1, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in inflammation and cell proliferation. Cyclobutane-containing JAK inhibitors act by binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.[20][23]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of cyclobutyl aldehydes and their derivatives.

Conclusion

Cyclobutyl aldehydes are valuable synthetic intermediates for the construction of novel, biologically active molecules. The synthetic routes to these aldehydes are well-established, and their reactivity allows for a wide range of chemical transformations. The incorporation of the cyclobutane moiety into drug candidates, particularly as inhibitors of signaling pathways such as JAK-STAT, highlights the potential of this structural motif in modern drug discovery. Further exploration of substituted cyclobutyl aldehydes and their derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. One moment, please... [chemistrysteps.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 14. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. docbrown.info [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. | Semantic Scholar [semanticscholar.org]

- 20. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 21. drugs.com [drugs.com]

- 22. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

An In-Depth Technical Guide to the Theoretical Properties of 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical and predicted properties of 1-phenylcyclobutanecarbaldehyde. It is intended to serve as a foundational resource for professionals in chemical research and development, offering data on physicochemical properties, detailed synthetic protocols, and an analysis of its expected spectroscopic characteristics.

Core Molecular Properties

This compound is an organic compound featuring a phenyl group and an aldehyde functional group attached to the same carbon of a cyclobutane ring. Its core properties are summarized below.

Identifiers and Structure

| Property | Value | Citation |

| IUPAC Name | 1-phenylcyclobutane-1-carbaldehyde | [1] |

| CAS Number | 1469-83-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| Canonical SMILES | C1CC(C1)(C=O)C2=CC=CC=C2 | [1] |

| InChI Key | ZCECDJPMXUAMJE-UHFFFAOYSA-N | [1] |

Physicochemical Data

The following tables summarize key experimental and computationally predicted physicochemical properties.

Table 1: Experimental and Predicted Physical Properties

| Property | Value | Notes | Citation |

| Boiling Point | 95-97 °C | Experimental | [2] |

| Density | 1.142 ± 0.06 g/cm³ | Predicted | [2] |

| Physical State | No Data Available | Likely a liquid at STP | [3] |

| Solubility | No Data Available | Expected to be soluble in organic solvents | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source | Citation |

| XLogP3-AA | 2.2 | PubChem | [1] |

| Hydrogen Bond Donor Count | 0 | PubChem | [1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem | [1] |

| Rotatable Bond Count | 2 | PubChem | [1] |

| Exact Mass | 160.088815002 Da | PubChem | [1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem | [1] |

| Heavy Atom Count | 12 | PubChem | [1] |

| Complexity | 164 | PubChem | [1] |

Synthesis and Experimental Protocols

While a specific synthesis is cited in the literature, a common and reliable method for preparing this compound involves the reduction of its nitrile precursor, 1-phenylcyclobutanecarbonitrile.[2][4] This two-stage approach is outlined below.

Caption: Proposed two-stage synthesis pathway for this compound.

Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure describes the alkylation of phenylacetonitrile to form the cyclobutane ring.

-

Preparation : To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add dry N,N-Dimethylformamide (DMF).

-

Base Addition : Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

-

Nucleophile Addition : Slowly add a solution of phenylacetonitrile (1.0 equivalent) in dry DMF to the suspension. Stir the mixture at room temperature for 1 hour.

-

Alkylation : Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to 50-60 °C and stir overnight.

-

Quenching and Extraction : Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-phenylcyclobutanecarbonitrile.

Protocol: Reduction of Nitrile to Aldehyde

This procedure uses Diisobutylaluminum hydride (DIBAL-H) for the controlled reduction of the nitrile to the aldehyde.[1][5][6]

-

Preparation : Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in a dry, aprotic solvent (e.g., toluene, DCM, or THF) in a flame-dried flask under an inert atmosphere.[6][7]

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent over-reduction to the alcohol.[5][6]

-

DIBAL-H Addition : Slowly add a solution of DIBAL-H (1.0 M in solvent, 1.1-1.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.[6][8]

-

Reaction : Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[6][7]

-

Workup : Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[6]

-

Extraction and Purification : Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography or distillation.

Theoretical Spectroscopic and Spectrometric Analysis

No public experimental spectra are available for this compound. The following sections describe the predicted spectral characteristics based on its chemical structure.

Predicted ¹H NMR Spectrum

-

Aldehyde Proton (CHO) : A singlet is expected around δ 9.5-10.0 ppm . This downfield shift is characteristic of aldehyde protons.

-

Phenyl Protons (C₆H₅) : A multiplet integrating to 5 hydrogens is expected between δ 7.2-7.5 ppm . The ortho-, meta-, and para-protons may show distinct patterns but will likely overlap.

-

Cyclobutyl Protons (CH₂)₂ : The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as multiplets in the range of δ 1.8-2.8 ppm . Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will likely be more downfield than the proton on the C3 carbon.

Predicted ¹³C NMR Spectrum

-

Aldehyde Carbonyl (C=O) : A very deshielded signal is expected around δ 195-205 ppm .

-

Aromatic Carbons (C₆H₅) : Signals are expected in the δ 125-145 ppm range. The ipso-carbon (attached to the cyclobutane ring) will be a quaternary signal around δ 140-145 ppm, while the other aromatic carbons will appear between δ 125-130 ppm.

-

Quaternary Cyclobutyl Carbon (C-Ph) : The carbon atom bonded to both the phenyl and aldehyde groups is expected around δ 50-60 ppm .

-

Aliphatic Cyclobutyl Carbons (CH₂) : The methylene carbons of the cyclobutane ring are expected in the aliphatic region, likely between δ 20-35 ppm .

Predicted IR Spectrum

-

C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected around 1705-1725 cm⁻¹ .[3][9] Conjugation is not directly with the phenyl ring, so the value will be typical for an aliphatic aldehyde.

-

C-H Stretch (Aldehyde) : Two characteristic, medium-intensity bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[9]

-

C-H Stretch (Aromatic) : Sharp bands of medium intensity are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[8]

-

C-H Stretch (Aliphatic) : Bands of medium-to-strong intensity are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=C Stretch (Aromatic) : Two or three sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.[9]

Predicted Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (M⁺˙) : A peak at m/z = 160 corresponding to the molecular weight of the compound.[1]

-

[M-H]⁺ : A peak at m/z = 159 , resulting from the loss of the aldehydic hydrogen radical.

-

[M-CHO]⁺ : A significant peak at m/z = 131 , resulting from alpha-cleavage and loss of the formyl radical (•CHO). This fragment corresponds to the 1-phenylcyclobutyl cation and is expected to be a major peak.

-

Tropylium Ion : A peak at m/z = 91 is highly probable, formed by rearrangement of the [M-CHO]⁺ fragment or other pathways leading to the stable C₇H₇⁺ ion.

-

Phenyl Ion : A peak at m/z = 77 , corresponding to the C₆H₅⁺ cation.

Chemical Reactivity and Stability

-

Reactivity : The primary site of reactivity is the aldehyde group. It is susceptible to:

-

Oxidation : Can be readily oxidized to 1-phenylcyclobutanecarboxylic acid using common oxidizing agents (e.g., PCC, KMnO₄, Jones reagent).

-

Reduction : Can be reduced to (1-phenylcyclobutyl)methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition : The electrophilic carbonyl carbon is a target for various nucleophiles, including Grignard reagents, organolithiums, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.

-

Reductive Amination : Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

-

Stability : The compound is expected to be stable under standard storage conditions. However, aldehydes can be sensitive to air oxidation over time, potentially forming the corresponding carboxylic acid. The cyclobutane ring imparts some ring strain, but it is generally stable under non-extreme thermal or catalytic conditions.

Biological Activity and Applications

There is currently no significant data in major public databases to suggest that this compound has defined biological activities or is involved in specific signaling pathways. Its primary value for researchers, particularly in drug development, is as a synthetic intermediate or building block . The combination of the phenyl ring and the functionalized four-membered ring provides a unique scaffold that can be elaborated into more complex molecular architectures for medicinal chemistry programs.

References

- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 2. This compound CAS#: 1469-83-6 [m.chemicalbook.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 9. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-phenylcyclobutanecarbaldehyde, a key intermediate in various chemical syntheses. The following sections detail its hazard classifications, physical and chemical properties, safe handling procedures, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-